molecular formula C14H14FNO2S B4657962 1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide

1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide

Cat. No. B4657962
M. Wt: 279.33 g/mol
InChI Key: VKSWBOAKVVCLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide, also known as FMPS, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide is not fully understood, but it is believed to involve the modulation of ion channels in the brain and the inhibition of certain enzymes involved in cancer cell growth. 1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide has been shown to have a high affinity for certain ion channels, which allows it to modulate their activity and affect neural signaling.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on ion channels and cancer cell growth, 1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to affect the release of certain neurotransmitters in the brain, which can have an impact on mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide for lab experiments is its relatively simple synthesis method. This makes it easy to obtain and use in a laboratory setting. Additionally, 1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide has been shown to have a high degree of selectivity for certain ion channels, which makes it a useful tool for studying their function.
However, there are also limitations to the use of 1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide in lab experiments. One of the main limitations is its potential toxicity. While 1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide has been shown to be relatively safe at low doses, higher doses can be toxic to cells and tissues. Additionally, 1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide has a relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are many potential future directions for research on 1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide. One area of research could be the development of new cancer treatments based on the inhibitory effects of 1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide on cancer cell growth. Another area of research could be the use of 1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide as a tool for studying the role of ion channels in neurological disorders.
Additionally, there is potential for the development of new derivatives of 1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide that could have improved selectivity and efficacy. Overall, 1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide is a promising compound with many potential applications in scientific research.

Scientific Research Applications

1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide has been studied for its potential use in a variety of scientific research applications. One of the main areas of research has been in the field of neuroscience, where 1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide has been shown to have an effect on the activity of certain ion channels in the brain. This has led to research into the potential use of 1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide as a tool for studying the role of these ion channels in various neurological disorders.
1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide has also been studied for its potential use in cancer research. It has been shown to have an inhibitory effect on the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-11-2-8-14(9-3-11)16-19(17,18)10-12-4-6-13(15)7-5-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSWBOAKVVCLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(4-methylphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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